

Introduction: The Strategic Value of Spirocyclic Scaffolds

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Compound of Interest

Compound Name: 6-Methyl-1-oxaspiro[2.5]octane

CAS No.: 38709-71-6

Cat. No.: B1284028

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In the landscape of modern drug discovery, moving beyond flat, two-dimensional molecules is paramount for accessing novel biological targets and improving physicochemical properties. Spirocycles, which are bicyclic systems joined by a single quaternary carbon atom, offer an elegant solution by introducing inherent three-dimensionality.[1] This rigid, defined spatial arrangement can enhance binding affinity, improve metabolic stability, and increase aqueous solubility.[2]

The 1-oxaspiro[2.5]octane framework, featuring a reactive epoxide ring fused to a cyclohexane core, represents a particularly valuable class of spirocyclic compounds.[3] **6-Methyl-1-oxaspiro[2.5]octane** (CAS: 38709-71-6) serves as a prime example, combining the conformational constraints of the cyclohexane ring with the synthetic versatility of the epoxide functional group. This guide elucidates the core science of this molecule, providing the foundational knowledge required for its effective application in research and development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of **6-Methyl-1-oxaspiro[2.5]octane** is the first step toward its successful application. The key identifiers and predicted properties are summarized below.

Property	Value	Source
CAS Number	38709-71-6	[4][5]
Molecular Formula	C ₈ H ₁₄ O	[4][6]
Molecular Weight	126.19 g/mol	[4]
IUPAC Name	6-methyl-1-oxaspiro[2.5]octane	[4]
SMILES	<chem>CC1CCC2(CC1)CO2</chem>	[6]
InChIKey	QWEHPDHDKIVFDV- UHFFFAOYSA-N	[6]
Predicted XlogP	1.7	[6]

Anticipated Spectroscopic Characteristics

While specific spectral data requires experimental acquisition, the structure of **6-Methyl-1-oxaspiro[2.5]octane** allows for the confident prediction of its key spectroscopic features.

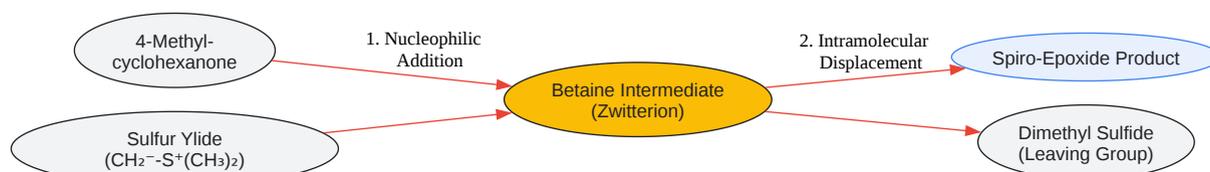
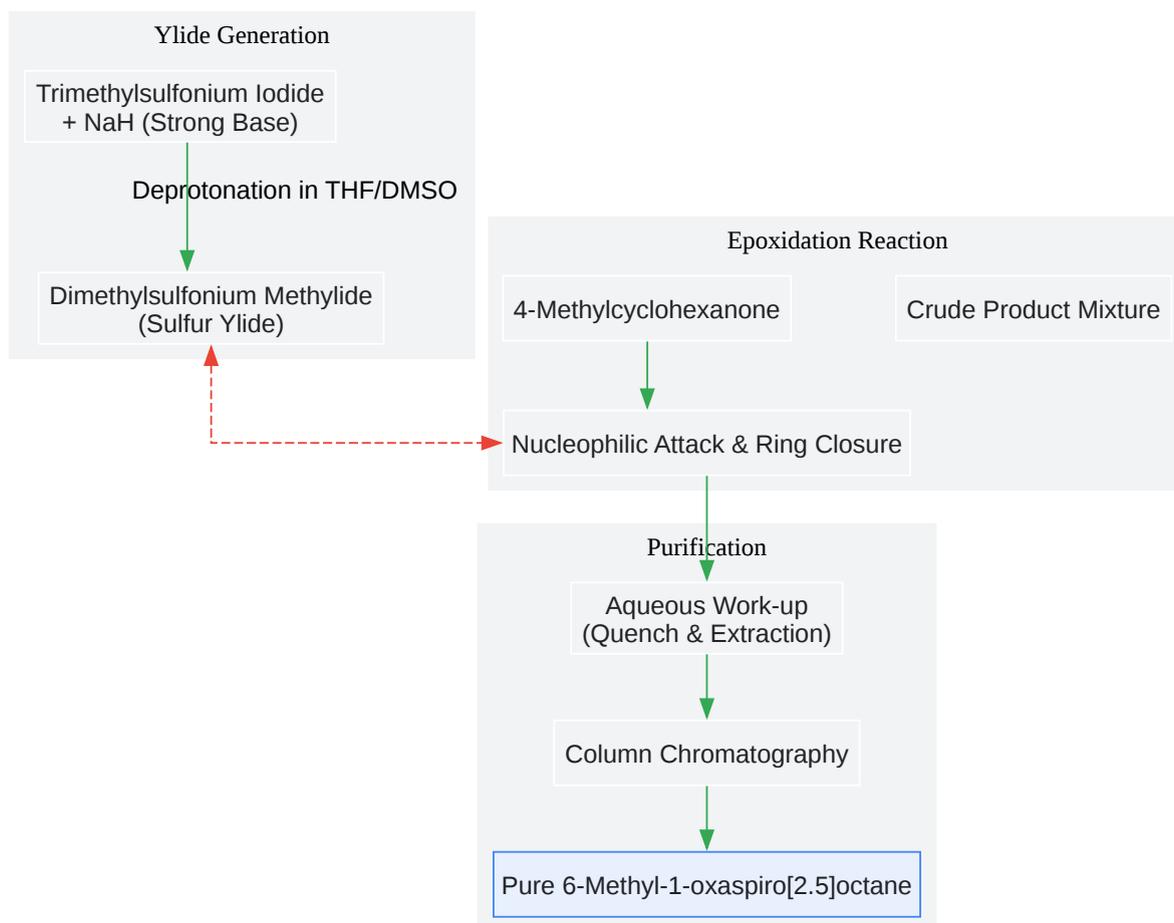
- ¹H NMR Spectroscopy:** The spectrum is expected to be complex due to the cyclohexane ring's conformational dynamics. Key signals would include a doublet for the methyl group (approx. 0.9-1.1 ppm), a series of multiplets for the cyclohexane methylene protons (approx. 1.2-2.0 ppm), and a characteristic pair of doublets for the diastereotopic protons of the epoxide's CH₂ group (approx. 2.5-2.8 ppm).
- ¹³C NMR Spectroscopy:** Distinct signals are anticipated for the methyl carbon, the various carbons of the cyclohexane ring, the spiro-carbon (quaternary), and the two carbons of the epoxide ring (one CH₂ and one quaternary C-O). The spiro-carbon and the epoxide carbons would appear in the downfield region (approx. 50-70 ppm).
- Infrared (IR) Spectroscopy:** The spectrum would be dominated by C-H stretching vibrations (approx. 2850-3000 cm⁻¹). The most diagnostic peaks would be the characteristic C-O stretching and ring-breathing modes of the epoxide ring, typically found in the 800-950 cm⁻¹ and ~1250 cm⁻¹ regions.

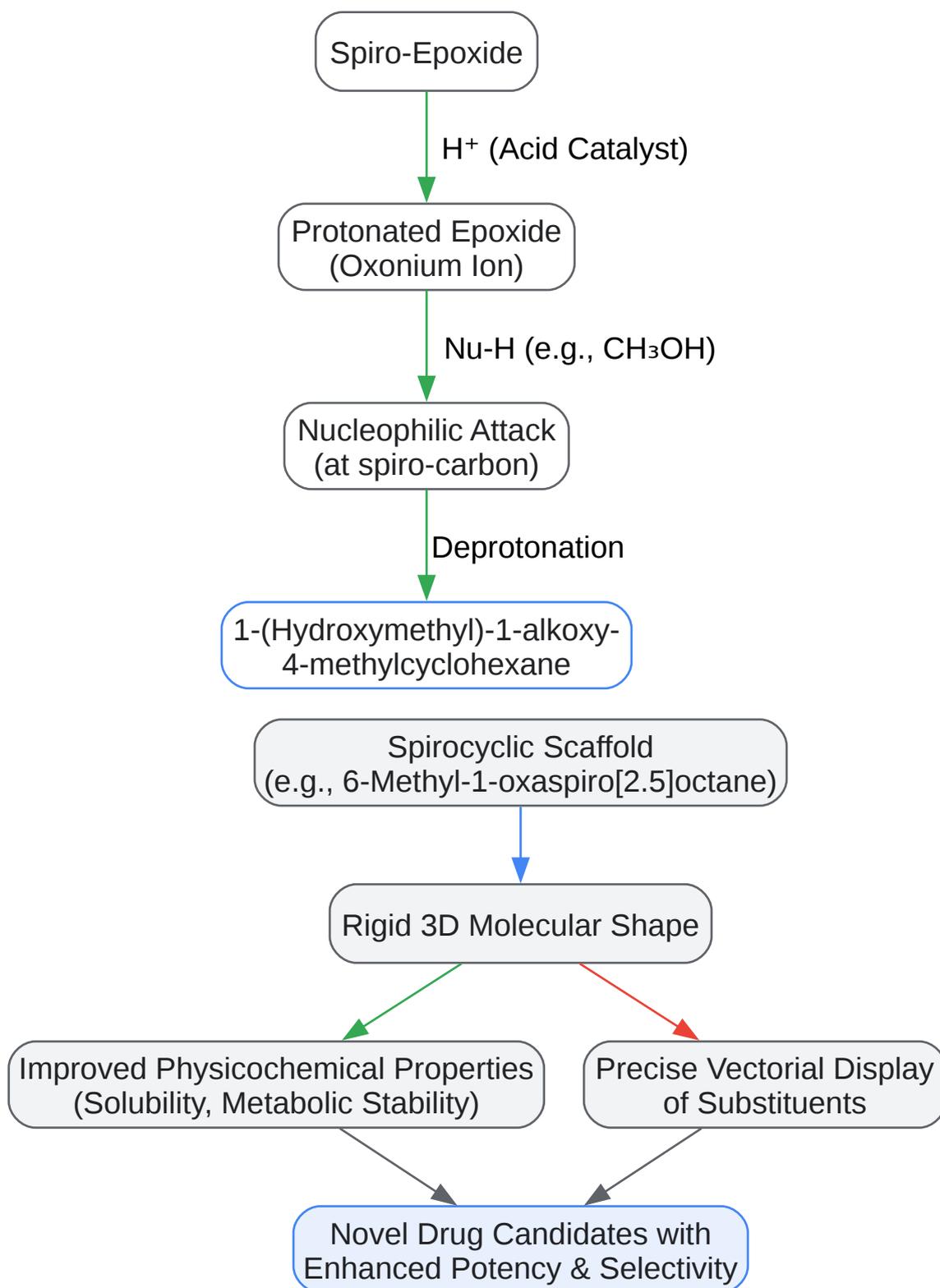
- Mass Spectrometry (MS): The molecular ion peak ($[M]^+$) would be observed at $m/z = 126$. Common fragmentation patterns would involve the loss of fragments such as CH_3 , H_2O , or CO , and rearrangements involving the cyclohexane ring.

Synthesis Methodology: The Johnson-Corey-Chaykovsky Reaction

The most direct and efficient method for synthesizing **6-Methyl-1-oxaspiro[2.5]octane** is the Johnson-Corey-Chaykovsky reaction.^[7] This method is superior to the Wittig reaction for this transformation because sulfur ylides, unlike their phosphorus counterparts, readily transfer a methylene group to a ketone to form an epoxide rather than an alkene.^{[7][8]} The causality lies in the relative bond strengths; the formation of a strong $P=O$ double bond in the Wittig reaction drives olefination, whereas the sulfonium cation is a good leaving group, facilitating the intramolecular ring-closing step to form the epoxide.^[7]

The synthesis begins with the commercially available starting material, 4-methylcyclohexanone.





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Sources

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